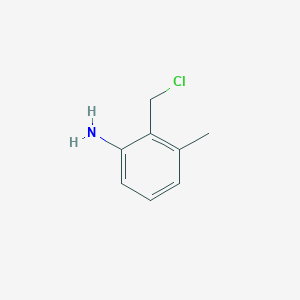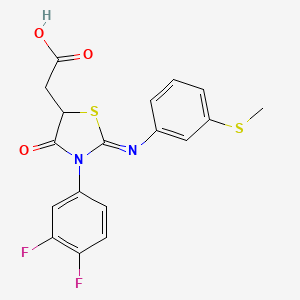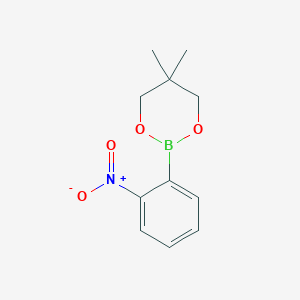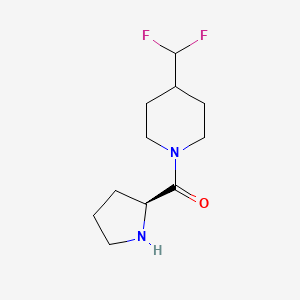
2-(Chloromethyl)-3-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloromethyl group and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylaniline can be achieved through several methods. One common approach involves the chloromethylation of 3-methylaniline using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, and the chloromethyl group is introduced at the ortho position relative to the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) can yield amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Chloromethyl)-3-methylaniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Chloromethyl)-3-methylaniline involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)aniline
- 3-(Chloromethyl)aniline
- 4-(Chloromethyl)aniline
Uniqueness
2-(Chloromethyl)-3-methylaniline is unique due to the specific positioning of the chloromethyl and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the methyl group at the meta position can influence the electron density of the benzene ring, affecting the compound’s reactivity in substitution and oxidation reactions.
特性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC名 |
2-(chloromethyl)-3-methylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5,10H2,1H3 |
InChIキー |
HKTSKKAJVZSKFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13351241.png)





![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)

